![molecular formula C20H19N5O4S2 B2561628 Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898462-51-6](/img/structure/B2561628.png)
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Cancer Research: Apoptosis Induction
This compound has been studied for its potential to induce apoptosis in cancer cells. The presence of the 1,3,4-thiadiazol moiety is known to interact with antiapoptotic proteins within the Bcl-2 family . By inhibiting these proteins, the compound can trigger programmed cell death, offering a pathway to develop new cancer therapies that target tumor cell resistance to chemotherapies and radiotherapies.
Enzyme Inhibition: Targeting Mcl-1
The compound’s structure allows it to act as an inhibitor for the Mcl-1 protein, an important regulator of apoptosis . Mcl-1 overexpression is often associated with various cancers, and its inhibition can restore the apoptotic process, making this compound a valuable tool for cancer treatment research.
Drug Discovery: Lead Compound Optimization
In drug discovery, this compound serves as a lead for the development of more potent derivatives. Its unique chemical structure provides a scaffold that can be modified to enhance binding affinity and selectivity for desired targets, such as Bcl-2 family proteins .
properties
IUPAC Name |
ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H2,21,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGHAWGCWVOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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